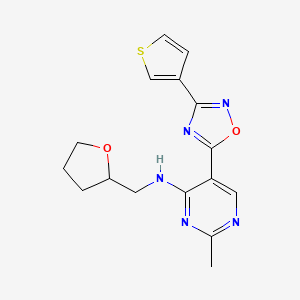

2-methyl-N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-methyl-N-(oxolan-2-ylmethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-17-8-13(15(19-10)18-7-12-3-2-5-22-12)16-20-14(21-23-16)11-4-6-24-9-11/h4,6,8-9,12H,2-3,5,7H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHINBULVAEJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)NCC2CCCO2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-N-((tetrahydrofuran-2-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS Number: 2034571-42-9) is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 343.4 g/mol. The structure features a pyrimidine core substituted with a thiophene and an oxadiazole moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₅O₂S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 2034571-42-9 |

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in anticancer applications. These compounds have shown inhibitory effects against various cancer cell lines. For instance, derivatives similar to our compound have been reported to possess IC50 values ranging from 0.49 to 48.0 µM against a panel of human cancer cell lines, indicating significant cytotoxic potential .

The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes and pathways involved in tumor growth and proliferation. Notably, they have been found to inhibit:

- Histone Deacetylases (HDACs) : Modulating gene expression related to cell cycle regulation.

- Carbonic Anhydrase (CA) : Affecting pH regulation in tumors.

- Protein Kinases : Such as RET kinase, which is involved in signaling pathways critical for cancer progression .

Case Studies and Research Findings

- In vitro Studies : A study highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblasts). The results indicated selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics .

- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the oxadiazole ring has been shown to enhance biological activity. For example, modifications that increase lipophilicity or alter electronic properties can lead to improved potency against specific targets .

- In vivo Studies : Preliminary studies suggest that compounds similar to this one may exhibit favorable pharmacokinetic profiles, including oral bioavailability and metabolic stability, making them promising candidates for further development in anticancer therapy .

Comparison with Similar Compounds

1,2,4-Thiadiazole Derivatives

- 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 28): Replaces the 1,2,4-oxadiazole with a thiadiazole ring, altering electronic properties (increased sulfur-mediated lipophilicity). Demonstrated 99% purity and 31% yield, with notable macrofilaricidal activity (IC₅₀ = 0.8 µM against Brugia malayi) . Comparison: The oxadiazole in the target compound may confer higher oxidative stability than thiadiazole, though thiadiazoles often exhibit superior bioavailability.

Triazole and Tetrazole Analogues

- 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine :

Pyrimidine-Based Analogues with Varied Substituents

N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (Compound 3):

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine:

- Substitutes oxadiazole with a thiazole ring and includes a trifluoromethylphenyl group.

- Molecular weight: 350.36 g/mol; exhibits antitumor activity in kinase assays .

- Comparison : The THF-methylamine group in the target compound may reduce hydrophobicity compared to the trifluoromethyl group, improving solubility.

Table 1: Key Parameters of Target Compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.